molecular formula C22H23N5O3 B2425924 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 440330-54-1

4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B2425924
CAS No.: 440330-54-1
M. Wt: 405.458
InChI Key: UMGFLWNAOHELIR-UHFFFAOYSA-N
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Description

4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c28-20-7-3-13-26(20)14-4-12-23-21(29)17-10-8-16(9-11-17)15-27-22(30)18-5-1-2-6-19(18)24-25-27/h1-2,5-6,8-11H,3-4,7,12-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGFLWNAOHELIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazin core fused with a benzamide structure, which is known for its biological activity. The molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3, and it has a molecular weight of approximately 342.39 g/mol. Its unique structure allows for interactions with various biological targets.

1. Anticholinesterase Activity

Recent studies have highlighted the potential of triazin derivatives as anti-Alzheimer agents . For instance, compounds similar to the one have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. A notable derivative demonstrated a mixed-type inhibition mode against AChE, indicating its potential as a therapeutic agent in Alzheimer's disease management .

CompoundAChE Inhibition (%)BuChE Inhibition (%)
6j8530
Donepezil9025

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies using PC12 cells subjected to oxidative stress revealed that certain derivatives exhibited significant neuroprotection against H₂O₂-induced damage. This suggests that the triazin derivatives may mitigate oxidative stress-related neuronal damage, which is crucial in neurodegenerative diseases .

3. Anticancer Potential

Research into the anticancer properties of triazine derivatives has indicated their ability to inhibit tumor cell proliferation. The compound's structural features allow it to interact with specific molecular targets associated with cancer cell growth. Preliminary results suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the mechanisms involved .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzamide Moiety : This step often involves coupling reactions with benzoyl chlorides or similar reagents.
  • Functionalization with Oxopyrrolidine : This can be done via amide bond formation using oxopyrrolidine derivatives.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating related compounds:

  • A study synthesized various 4-oxobenzo[d][1,2,3]triazin derivatives and assessed their biological activities against AChE and BuChE, finding promising candidates for further development as anti-Alzheimer agents .
  • Another investigation highlighted the potential of these compounds in cancer therapy, demonstrating their ability to inhibit specific pathways involved in tumor growth .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Reaction Time: Monitor via thin-layer chromatography (TLC) to prevent over-reaction; typical durations range from 12–24 hours .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the benzamide and pyrrolidinone moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₅O₃: 424.1752) with <2 ppm error .
  • HPLC: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (retention time ~8–10 minutes) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs. Focus on interactions between the benzamide group and hydrophobic pockets .
  • QSAR Models: Corporate substituent effects (e.g., electron-withdrawing groups on the benzotriazinone ring) to predict bioactivity .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate stability of tautomeric forms (e.g., 4-oxo vs. 4-hydroxy) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Dose-Response Curves: Standardize assays (e.g., IC₅₀ for enzyme inhibition) using at least three independent replicates to address variability .
  • Metabolic Stability Tests: Incubate with liver microsomes to identify if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo vs. in vitro results .
  • Epimerization Checks: Use chiral HPLC to confirm stereochemical integrity, as racemization during storage may alter activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Scaffold Modification: Synthesize analogs by replacing the pyrrolidinone with piperidinone or morpholine rings to assess flexibility requirements .
  • Functional Group Screening: Introduce halogens (Cl, F) at the benzamide para-position to evaluate electronic effects on target binding .
  • Biological Assays: Compare inhibitory activity against related enzymes (e.g., PARP vs. HDAC) to map pharmacophore specificity .

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